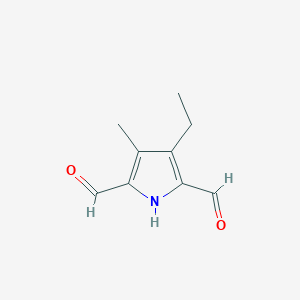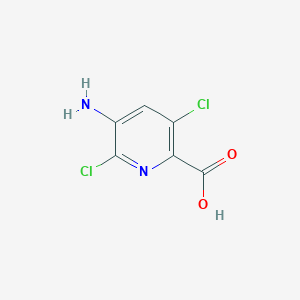![molecular formula C17H13NO3 B12883514 [2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid CAS No. 104907-59-7](/img/structure/B12883514.png)
[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkenes. For instance, phenyl nitrile oxide can react with phenylacetylene to form 5-phenylisoxazole.
Substitution Reaction: The phenyl group at the 5-position of the isoxazole ring can be introduced through a substitution reaction using appropriate phenylating agents.
Formation of Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new therapeutic drugs.
作用機序
The mechanism of action of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways such as the inflammatory cascade, apoptosis, or cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(2-(5-Methylisoxazol-3-yl)phenyl)acetic acid
- 2-(2-(5-Chlorisoxazol-3-yl)phenyl)acetic acid
- 2-(2-(5-Fluoroisoxazol-3-yl)phenyl)acetic acid
Comparison
- Structural Differences : The presence of different substituents on the isoxazole ring (e.g., methyl, chloro, fluoro) can significantly influence the compound’s chemical and biological properties.
- Biological Activity : Each derivative may exhibit distinct biological activities, such as varying degrees of anti-inflammatory, analgesic, or anticancer effects.
- Uniqueness : 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other derivatives.
特性
CAS番号 |
104907-59-7 |
|---|---|
分子式 |
C17H13NO3 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-[2-(5-phenyl-1,2-oxazol-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)15-11-16(21-18-15)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChIキー |
KCSMOCXVJKODPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)
![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)





![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)

